Methods of Synthesis
The synthesis of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves multiple steps:
These synthetic routes are adaptable for scale-up in industrial settings, often utilizing continuous flow reactors to enhance yield and efficiency.
Molecular Structure Details
The molecular formula of 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine is CHNO, with a molecular weight of approximately 192.175 g/mol. The structure features:
The compound's topological polar surface area is reported to be around 100.52 Ų, indicating its potential solubility characteristics and interaction with biological targets.
Reactivity and Transformations
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
Property | Value |
---|---|
Molecular Weight | 192.175 g/mol |
Density | Approximately 1.5 g/cm³ |
Melting Point | Not available |
Boiling Point | Not available |
LogP | 1.66 |
Index of Refraction | 1.772 |
These properties suggest moderate lipophilicity and potential solubility in organic solvents, which are crucial for drug formulation and delivery.
Scientific Applications
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine has several applications:
The ongoing research into this compound may yield novel insights into its biological mechanisms and broaden its application scope in drug discovery and development.
Pyrrolopyridines represent a class of nitrogen-containing bicyclic heterocycles with significant pharmacological potential due to their bioisosteric relationship with purines. These isomers are classified based on the fusion position between the pyrrole and pyridine rings:
Table 1: Key Pyrrolopyridine Isomers and Their Pharmacological Profiles
Isomer Type | Ring Fusion Positions | Bioisostere For | Representative Bioactivity |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | Pyrrole C2-C3; Pyridine b-c | Adenine | Kinase inhibition (BRAF, TrkA) [5] |
Pyrrolo[3,2-b]pyridine | Pyrrole C3-C4; Pyridine b-c | Indole | Antiviral, antimicrobial |
Pyrrolo[3,4-b]pyridine | Pyrrole C3-C4; Pyridine b-c | Isoindole | GABA modulation, neuroprotection |
The pyrrolo[2,3-b]pyridine scaffold (7-azaindole) is particularly notable for its role in oncology drug discovery. Its electron-deficient pyridine ring enhances hydrogen-bonding capacity with kinase ATP-binding sites, while the pyrrole nitrogen facilitates interactions with hydrophobic residues . This dual functionality underpins its adoption in FDA-approved kinase inhibitors like vemurafenib analogs [5].
The medicinal exploration of pyrrolo[2,3-b]pyridines began with natural product isolation (e.g., variolins from Antarctic sponges) in the 1990s, which demonstrated potent antiproliferative effects . Key milestones include:
This evolution underscores the scaffold’s versatility, enabling modular synthetic strategies for diverse targets, including PARP-1, TrkA, and MLK3 kinases .
The bioactivity of pyrrolo[2,3-b]pyridines is exquisitely sensitive to substituent positioning, as exemplified by 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS# 1000340-22-6). Key structure-activity relationship (SAR) principles include:
Table 2: Impact of Substituent Positioning on Physicochemical and Biological Properties
Compound | Molecular Formula | Molecular Weight | Key Properties | Bioactivity Highlights |
---|---|---|---|---|
6-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine | C₈H₈N₄O₂ | 192.175 | PSA = 100.52 Ų; LogP = 1.66 [1] | V600E BRAF inhibition (IC₅₀ < 1 µM) [5] |
6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine | C₈H₇N₃O₂ | 177.163 | Density = 1.5 g/cm³ [2] | Intermediate for C3-aminated derivatives |
5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine | C₈H₉N₃ | 147.18 | TPSA = 54.7 Ų [10] | PARP-1 inhibition |
3-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | C₈H₇N₃O₂ | 177.160 | Purity: 97% [7] | Antiangiogenic effects |
Positional isomerism drastically alters bioactivity:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7